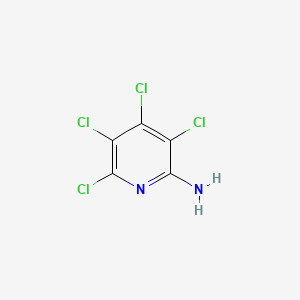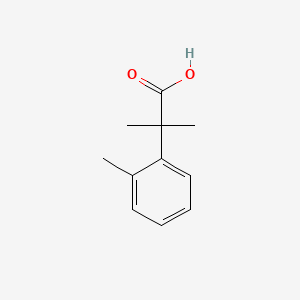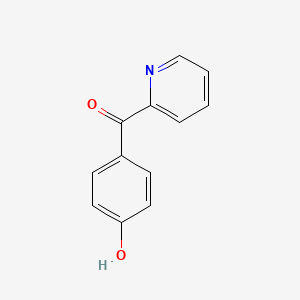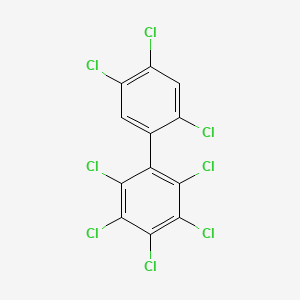
2,2',3,4,4',5,5',6-Octachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological system that regulates various physiological processes in an approximately 24-hour cycle .
Mode of Action
This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a crucial component of the circadian clock, and its inhibition can disrupt the normal functioning of the circadian rhythm .
Pharmacokinetics
The pharmacokinetic properties of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl are characterized by its bioaccumulation . Its solubility is 1.36e-07 mg/mL at 25°C , indicating low water solubility, which can affect its distribution and elimination in the body.
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl’s action are primarily related to its disruption of the circadian rhythm . This disruption can have wide-ranging effects on various physiological processes regulated by the circadian clock .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl. As a persistent organic pollutant, it remains in the environment for a long time due to its resistance to degradation . It was banned in the 1970s due to its harmful health effects and bioaccumulation . It is still found in the environment, affecting the health of exposed organisms .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl is known to interact with various enzymes and proteins. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline. The reaction involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of polychlorinated biphenyls typically involved the direct chlorination of biphenyl in the presence of a catalyst. The degree of chlorination was controlled to produce specific PCB congeners, including 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenylols.
Reduction: This can result in the dechlorination of the compound.
Substitution: Halogen exchange reactions can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves strong oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often requires the presence of a catalyst and specific solvents.
Major Products:
Oxidation: Chlorinated biphenylols.
Reduction: Lower chlorinated biphenyls.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants (POPs) in the environment. Additionally, it serves as a model compound in studies related to the bioaccumulation and biomagnification of PCBs in the food chain .
In biology and medicine, it is used to study the effects of PCBs on human health, particularly their role in endocrine disruption and carcinogenesis. In industry, although its use is now restricted, it was previously utilized as a coolant and insulating fluid in electrical equipment .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
Comparison: While all these compounds belong to the PCB family and share similar structural features, their toxicity and environmental persistence can vary based on the number and position of chlorine atoms. 2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPDZFRGNJDWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074169 | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-76-0 | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,5',6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,5',6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6YV64P5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


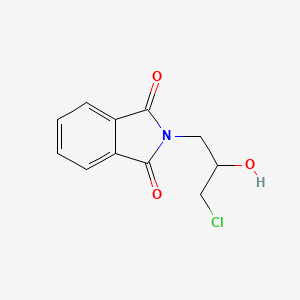
![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
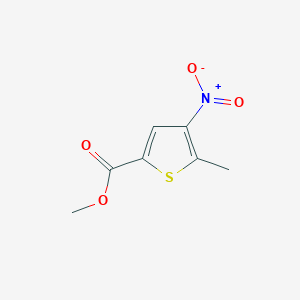
![Zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/new.no-structure.jpg)
